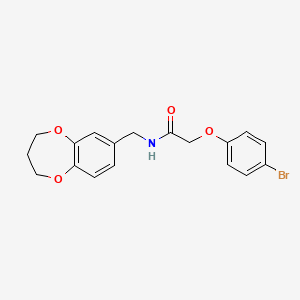![molecular formula C21H23ClN2O5S B14967908 Methyl 4-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate](/img/structure/B14967908.png)
Methyl 4-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a benzoate ester, and a methanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with piperidine to form 1-(2-chlorophenyl)piperidine. This intermediate is then reacted with methanesulfonyl chloride to introduce the methanesulfonyl group. Finally, the resulting compound is coupled with methyl 4-aminobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and methanesulfonyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler alkyl derivatives.
Applications De Recherche Scientifique
METHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of METHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE involves its interaction with specific molecular targets. The methanesulfonyl group is known to act as an electrophile, facilitating reactions with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- METHYL 2-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE
- METHYL 4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE
Uniqueness
METHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE is unique due to the specific positioning of the chlorophenyl and methanesulfonyl groups, which can influence its reactivity and biological activity. The presence of the piperidine ring also contributes to its distinct chemical properties compared to similar compounds.
This detailed article provides a comprehensive overview of METHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C21H23ClN2O5S |
|---|---|
Poids moléculaire |
450.9 g/mol |
Nom IUPAC |
methyl 4-[[1-[(2-chlorophenyl)methylsulfonyl]piperidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H23ClN2O5S/c1-29-21(26)15-8-10-18(11-9-15)23-20(25)16-6-4-12-24(13-16)30(27,28)14-17-5-2-3-7-19(17)22/h2-3,5,7-11,16H,4,6,12-14H2,1H3,(H,23,25) |
Clé InChI |
HHRQNEYIVOYULG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14967833.png)
![5-phenyl-7-[3-(trifluoromethyl)phenyl]-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14967844.png)
![N-(2-chlorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B14967846.png)

![Methyl 3-(cyanomethyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14967857.png)
![Methyl 2-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)benzoate](/img/structure/B14967862.png)

![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-acetylphenyl)acetamide](/img/structure/B14967876.png)
![6-methyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14967889.png)
![2-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14967894.png)
![methyl 4-({[4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B14967895.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-3-carboxamide](/img/structure/B14967900.png)
![1-(3-chlorophenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14967906.png)
![7-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14967913.png)
